

A Comprehensive Technical Guide to DMT-2'-F-dA Phosphoramidite

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Compound of Interest

Compound Name: DMT-2'-F-dA Phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N6-benzoyladenine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, a key building block in the synthesis of modified oligonucleotides.

Core Compound Identification

The subject of this guide is the phosphoramidite of 2'-fluoro-deoxyadenosine, which is crucial for the synthesis of oligonucleotides with enhanced therapeutic potential.

Identifier	Value
Compound Name	DMT-2'-F-dA(Bz) Phosphoramidite
CAS Number	136834-22-5[1][2][3][4]
Synonyms	N-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine[5], N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine[5], 2'-F-dA(Bz) Phosphoramidite[2]
Molecular Formula	C47H51FN7O7P[3][4]
Molecular Weight	875.9 g/mol [3][4]

Physicochemical and Quality Specifications

The quality and purity of the phosphoramidite are critical for the successful synthesis of high-fidelity oligonucleotides.

Property	Specification	Method
Appearance	White to off-white powder[3]	Visual Inspection
Identity	Conforms to structure	¹ H NMR, MS[3]
Purity	≥99.0%[3]	³¹ P NMR, RP-HPLC[3]
Total Impurities	≤ 1.0%[3]	HPLC[3]
Water Content	≤0.3%	Karl Fischer
Storage Temperature	-20±5°C[3]	-

Applications in Oligonucleotide Synthesis

The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar imparts desirable properties to oligonucleotides, making them valuable tools in various therapeutic and

research applications.[6] The 2'-fluoro modification leads to increased resistance against nuclease degradation and improves the thermal stability of duplexes formed with target RNA sequences.[6]

Key applications include:

- Antisense Oligonucleotides: The enhanced stability and binding affinity make these modified oligonucleotides effective in antisense applications for gene silencing.[2][6]
- siRNA (Small interfering RNA): 2'-F modified oligonucleotides are utilized in the construction of siRNAs for RNA interference (RNAi) pathways.[6]
- Aptamers: The nuclease resistance and specific binding properties are advantageous for the development of aptamers for diagnostic and therapeutic purposes.[7]
- CRISPR-Cas9: This phosphoramidite is used in the synthesis of guide RNA for CRISPR-Cas9 gene editing.[2]

The 2'-fluoro modification encourages an RNA-like C3'-endo sugar pucker, which enhances the binding affinity to RNA targets.[6] Oligonucleotides containing 2'-fluoro modifications can activate RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid, providing a mechanism for gene silencing.[6]



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Mechanism of gene silencing via RNase H cleavage of target mRNA.

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

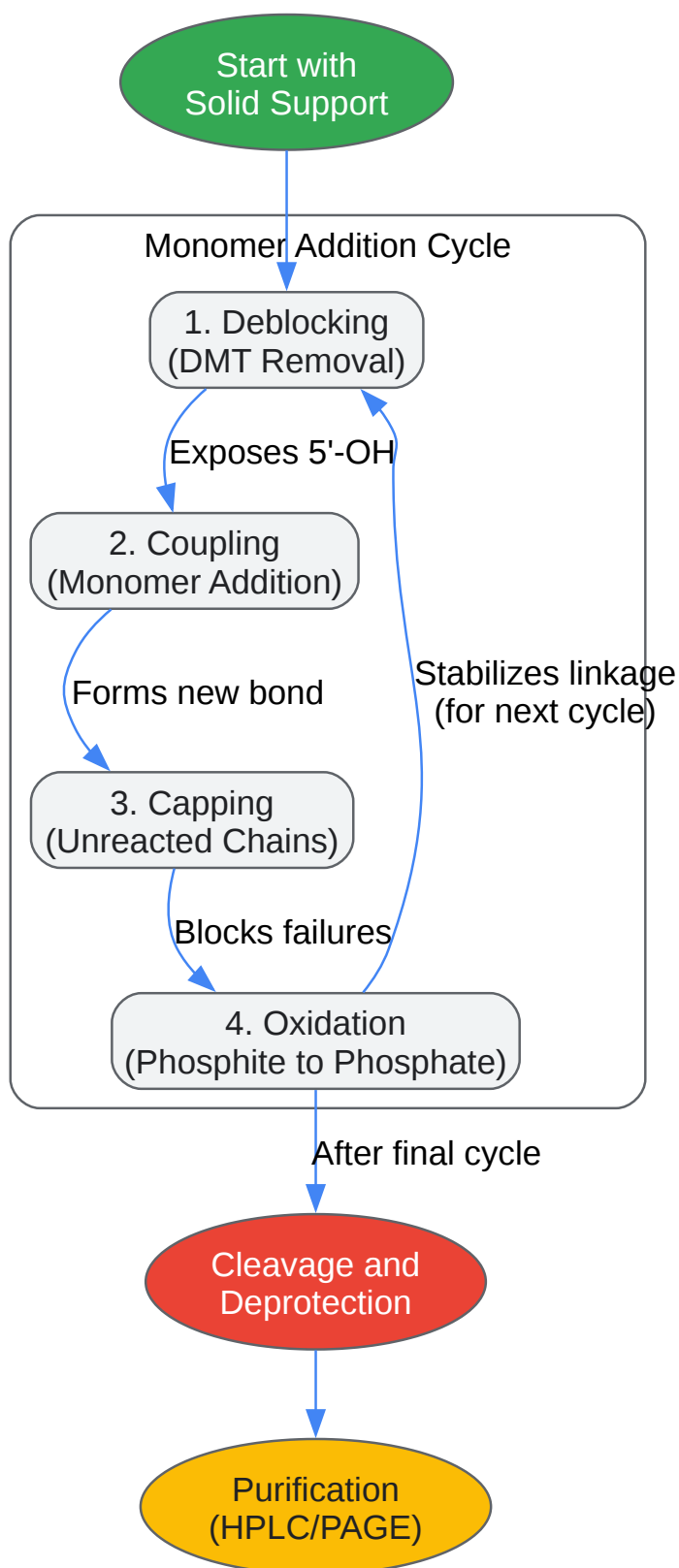
The synthesis of oligonucleotides incorporating 2'-F-dA is performed using standard automated solid-phase phosphoramidite chemistry, with some modifications to optimize coupling efficiency. [\[7\]](#)

Materials:

- DMT-2'-F-dA(Bz) Phosphoramidite (0.1 M in anhydrous acetonitrile)[\[7\]](#)
- Standard DNA or RNA phosphoramidites[\[7\]](#)
- Solid support (e.g., Controlled Pore Glass - CPG)[\[7\]](#)
- Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)[\[7\]](#)
- Deblocking solution (3% Trichloroacetic acid in dichloromethane)[\[7\]](#)
- Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole/THF)[\[7\]](#)
- Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)[\[7\]](#)

Synthesis Cycle:

The synthesis follows a cyclical four-step process for each monomer addition.



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Automated solid-phase oligonucleotide synthesis cycle.

- **Deblocking (Detritylation):** The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution, exposing the 5'-hydroxyl group for the next coupling step.^[7]
- **Coupling:** The DMT-2'-F-dA(Bz) Phosphoramidite is activated by the activator solution and is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.^[7] Due to the electronegativity of the 2'-fluorine, an extended coupling time of 3-5 minutes is recommended to ensure high coupling efficiency, compared to the standard 90 seconds for DNA monomers.
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of undesired deletion mutants (n-1 sequences) in the final product.^[7]
- **Oxidation:** The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.^[8]

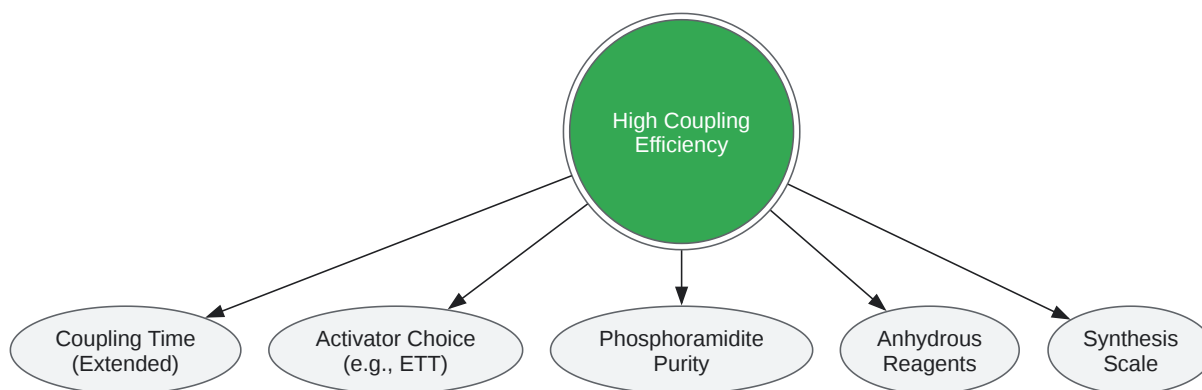
This four-step cycle is repeated for each monomer to be added to the sequence.

Post-Synthesis Processing:

- **Cleavage and Deprotection:** After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. This can be achieved using concentrated ammonium hydroxide at 55°C for 8 hours or with an AMA (Ammonium hydroxide/40% Methylamine) solution at 65°C for 10 minutes.
- **Purification:** The crude oligonucleotide product is purified to isolate the full-length sequence from shorter failure sequences. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).^[7]

Factors for Optimal Coupling Efficiency

Achieving high coupling efficiency is paramount for the synthesis of high-quality, full-length oligonucleotides. Several factors influence the success of the coupling step for 2'-fluoro phosphoramidites.



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Key parameters influencing coupling efficiency.

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